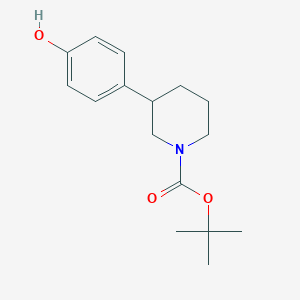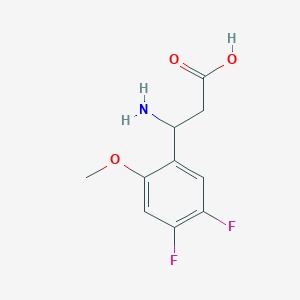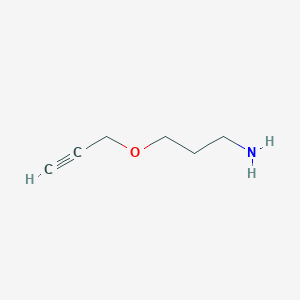![molecular formula C14H26FNO5 B13556148 tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B13556148.png)
tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate is a complex organic compound that features a tert-butyl group, a fluoro substituent, and a hydroxyl group
Preparation Methods
One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl peresters, which can be synthesized from aldehydes via Bu4NI-catalyzed aldehyde C−H oxidation .
Chemical Reactions Analysis
tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The fluoro substituent can be reduced under specific conditions.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents like Bu4NI. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of various chemicals and materials due to its versatile reactivity.
Mechanism of Action
The mechanism of action of tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group, for example, can influence the compound’s reactivity and stability, while the fluoro substituent can affect its electronic properties . These interactions can lead to various biochemical and physiological effects, depending on the specific application.
Comparison with Similar Compounds
tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate can be compared with other similar compounds, such as:
tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxypentanoate: Similar structure but with a chloro substituent instead of a fluoro group.
tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-hydroxypentanoate:
Properties
Molecular Formula |
C14H26FNO5 |
|---|---|
Molecular Weight |
307.36 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-4-fluoro-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C14H26FNO5/c1-13(2,3)20-11(18)10(7-9(15)8-17)16-12(19)21-14(4,5)6/h9-10,17H,7-8H2,1-6H3,(H,16,19)/t9-,10-/m0/s1 |
InChI Key |
BMYHLKPOXAXLGF-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C[C@@H](CO)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(CO)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride](/img/structure/B13556103.png)




